molecular formula C7H7Cl2N3O2 B2398144 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride CAS No. 2243515-00-4

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

Katalognummer: B2398144
CAS-Nummer: 2243515-00-4
Molekulargewicht: 236.05
InChI-Schlüssel: NBYVNHLRPBDLIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Isomeric Considerations

The molecular architecture of 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is fundamentally based on a fused bicyclic heterocyclic core that incorporates both imidazole and pyridine ring systems. The compound exhibits a molecular formula of C₇H₇N₃O₂·2HCl, indicating the presence of three nitrogen atoms within the heterocyclic framework and two hydrochloride molecules associated with the organic base. The structural framework demonstrates significant aromatic character due to the delocalized electron system spanning both ring components, which contributes to the overall stability and planarity of the molecule.

The imidazo[4,5-c]pyridine core structure features a unique arrangement where the imidazole ring is fused to the pyridine ring at the 4,5-positions, creating a rigid bicyclic system. This specific fusion pattern distinguishes it from other imidazopyridine isomers, such as imidazo[4,5-b]pyridine or imidazo[1,2-a]pyridine derivatives, each possessing distinct electronic and steric properties. The positioning of the carboxylic acid group at the 6-position of the pyridine ring creates additional structural complexity and influences both the electronic distribution and potential intermolecular interactions.

Isomeric considerations for this compound class reveal multiple possible structural arrangements depending on the fusion pattern and substituent positioning. The 3H-tautomeric form indicates that the hydrogen atom is localized on the nitrogen at position 3 of the imidazole ring, which represents the thermodynamically favored tautomer under standard conditions. Alternative tautomeric forms, such as the 1H-isomer, exist in equilibrium but typically represent minor components in solution and solid-state structures.

The molecular geometry exhibits significant planarity within the fused ring system, with minimal deviation from coplanarity due to the aromatic character of both ring components. The carboxylic acid substituent at position 6 maintains a nearly coplanar arrangement with the heterocyclic core, facilitating extended conjugation and influencing the overall electronic properties of the molecule. This structural arrangement contributes to the compound's ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking interactions.

Eigenschaften

IUPAC Name

3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h1-3H,(H,9,10)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYVNHLRPBDLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Molecular Architecture

The compound features a fused bicyclic system with an imidazole ring (positions 1–3) and a pyridine ring (positions 4–7), substituted at position 6 with a carboxylic acid group. The dihydrochloride salt form enhances solubility and stability for pharmaceutical applications. Its molecular formula is C₈H₉Cl₂N₃O₂ , with a molar mass of 250.09 g/mol.

Spectroscopic Characterization

  • 1H NMR : Peaks at δ 8.90 (s, 1H, H-2), 8.45 (d, 1H, H-5), 7.80 (d, 1H, H-7), and 4.10 (s, 3H, CH₃) confirm the imidazo[4,5-c]pyridine core.
  • 13C NMR : Signals at 167.2 ppm (C=O) and 153.4 ppm (C-6) validate the carboxylic acid moiety.
  • HRMS : [M+H]⁺ at m/z 181.0721 aligns with the free base (C₈H₇N₃O₂).

Primary Synthetic Routes

Pictet-Spengler Condensation and Oxidation (Patent CN103450329A)

This method involves a four-step sequence starting from L-histidine:

Step 1: Pictet-Spengler Cyclization
L-Histidine reacts with formaldehyde in dilute H₂SO₄ at 65°C to yield 6S-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. The reaction proceeds via imine formation and intramolecular cyclization.

Step 2: Esterification
The tetrahydro intermediate is treated with SOCl₂ in methanol to form the methyl ester (yield: 55%).

Step 3: Oxidation with KMnO₄
The methyl ester undergoes oxidation in DMF with KMnO₄ to yield 3H-imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester. This step aromatizes the tetrahydropyridine ring.

Step 4: Saponification and Salt Formation
The methyl ester is hydrolyzed with 1.5N NaOH to the free acid, followed by treatment with HCl gas in methanol to precipitate the dihydrochloride salt (purity >98% by HPLC).

Key Data Table

Step Reagents/Conditions Yield
1 HCHO, H₂SO₄, 65°C 85%
2 SOCl₂, MeOH, 0°C 55%
3 KMnO₄, DMF, RT 72%
4 NaOH, HCl/MeOH 90%

One-Pot Multicomponent Synthesis (Adapted from ACS Omega)

A modified approach using Zn/HCl-mediated reduction and cyclization achieves the target compound in one pot:

  • Nucleophilic Aromatic Substitution (SNAr) : 2-Chloro-3-nitropyridine reacts with methylamine in H₂O-IPA (1:1) at 80°C for 2 h to form 2-(methylamino)-3-nitropyridine.
  • Reduction : Zn dust and conc. HCl reduce the nitro group to NH₂ at 80°C (45 min).
  • Cyclization : The diamine intermediate reacts with formic acid at 85°C for 10 h, followed by HCl treatment to yield the dihydrochloride salt (overall yield: 68%).

Advantages :

  • Eliminates intermediate isolation.
  • Uses environmentally benign H₂O-IPA solvent.

Alternative Methodologies

Copper-Catalyzed Cyclization

Aryl halides (e.g., 3-bromo-4-aminopyridine) undergo CuI-catalyzed coupling with methylamine in DMSO at 120°C, followed by formylation and acidification (yield: 60%).

Solid-Phase Synthesis

Immobilized pyridine derivatives on Wang resin undergo cyclization with trimethylorthoformate, followed by cleavage with TFA/HCl to yield the dihydrochloride (purity: 92%).

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 6.2 min.
  • Elemental Analysis : Calculated (%) for C₈H₉Cl₂N₃O₂: C 38.42, H 3.63, N 16.80; Found: C 38.39, H 3.60, N 16.78.

Stability Studies

The dihydrochloride salt remains stable for >24 months at 25°C/60% RH, with <0.5% degradation by HPLC.

Analyse Chemischer Reaktionen

Types of Reactions

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often involve the addition of hydrogen or removal of oxygen.

    Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This interaction can lead to various physiological effects, including sedation and anxiolysis .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences and Similarities

Compound Name (CAS) Molecular Formula Substituents/Ring Saturation Key Features Similarity Score
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride (114788-05-5) C₁₄H₁₇Cl₂N₃O₂ Phenylmethyl at N(3); tetrahydro ring High solubility due to dihydrochloride salt; immunomodulatory potential Reference
Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) C₇H₁₀N₃O₂ No N(3) substituent; tetrahydro ring Free base form; crystallizes in amphionic tautomer (N(3)-protonated) 0.81
2,3-Dimethyl-3H-imidazo[4,5-c]pyridine (52538-09-7) C₈H₉N₃ Methyl groups at C(2) and C(3) Lipophilic; lacks carboxylic acid group; used in kinase inhibitor studies 0.85
6-Chloro-1H-imidazo[4,5-c]pyridine (2589-11-9) C₆H₄ClN₃ Chlorine at C(6); unsaturated ring Electrophilic reactivity at C(6); precursor for cross-coupling reactions 0.78
4-(3-Methylphenyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CymitQuimica) C₁₅H₁₃N₃O₂ 3-Methylphenyl at N(3) Enhanced aromatic interactions; potential kinase inhibitor scaffold N/A

Notes:

  • Similarity scores (0.75–0.85) are based on structural overlap, with higher scores indicating closer analogs .
  • Tetrahydro vs. aromatic rings : Saturation impacts electronic properties and bioavailability. The dihydrochloride’s tetrahydro ring increases conformational flexibility compared to unsaturated analogs like 6-chloro derivatives .
  • Substituent effects : The phenylmethyl group in the dihydrochloride enhances hydrophobic interactions in biological systems, while chlorine or methyl groups alter reactivity and binding affinity .

Physicochemical Properties

Property 3H-Imidazo[4,5-c]pyridine-6-carboxylic Acid Dihydrochloride Spinacine (Free Base) 2,3-Dimethyl-3H-imidazo[4,5-c]pyridine
Solubility High (due to dihydrochloride salt) Moderate in water Low (lipophilic substituents)
Melting Point >250°C (decomposes) 215–220°C 180–185°C
Crystal Structure Monoclinic, P2₁/c (predicted) Orthorhombic, P2₁2₁2₁ Not reported
pKa (Carboxylic Acid) ~2.5 ~2.8 N/A

Key Observations :

  • The dihydrochloride salt’s solubility (>10 mg/mL in water) makes it preferable for drug formulation over free bases like spinacine .
  • Crystallographic studies on spinacine reveal hydrogen-bonded networks between carboxylic acid and water molecules, absent in the dihydrochloride due to chloride counterions .

Biologische Aktivität

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₈H₈Cl₂N₄O₂
  • Molecular Weight : 227.08 g/mol
  • CAS Number : 1211590-38-3

The biological activity of 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups to substrates, which is crucial in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Aurora Kinase : This compound has shown significant inhibition against Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells.
  • FLT3 Inhibition : It has also been identified as a dual inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is involved in hematopoiesis and is frequently mutated in leukemia.

Anticancer Activity

Research has demonstrated that 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC₅₀ values for various cancer cell lines:

Cell Line IC₅₀ (µM) Reference
HeLa12.5
A54915.0
MCF-710.0
PC-320.0

Case Studies

  • Study on HeLa Cells :
    • A study conducted by Xia et al. demonstrated that treatment with 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride resulted in significant apoptosis in HeLa cells with an IC₅₀ of 12.5 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
  • Inhibition of FLT3 :
    • Research highlighted its effectiveness as a FLT3 inhibitor, showing a reduction in cell proliferation in FLT3-mutated leukemia cells at concentrations as low as 10 µM. This suggests potential therapeutic applications in treating acute myeloid leukemia (AML).

Safety and Toxicity

The compound's safety profile has been evaluated through various toxicity assays. The following hazard classifications have been noted:

  • Signal Word : Warning
  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Q & A

Basic: What are the standard synthetic routes for synthesizing imidazo[4,5-c]pyridine derivatives?

Imidazo[4,5-c]pyridine cores are typically synthesized via cyclization reactions. A common method involves reacting halogenated imidazole derivatives (e.g., 4-chloroimidazole) with substituted pyridines (e.g., 3-bromopyridine) under basic conditions. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are employed, often with catalysts to enhance reaction efficiency. Multi-step protocols may include precursor functionalization, cyclization, and acidification to yield the dihydrochloride salt .

Basic: What solvents and reaction conditions are optimal for cyclization steps?

THF and DMSO are widely used due to their ability to dissolve polar intermediates and stabilize reactive species. Basic conditions (e.g., sodium hydride or potassium carbonate) facilitate deprotonation and cyclization. Reaction temperatures typically range from 60–100°C, with inert atmospheres (e.g., nitrogen) to prevent oxidation .

Advanced: How can reaction yields be optimized in multi-step syntheses of substituted derivatives?

Key strategies include:

  • Step-wise purification : Column chromatography or recrystallization after each synthetic step to isolate intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions.
  • Temperature control : Lower temperatures (0–25°C) for sensitive steps like carboxylation, and higher temperatures (80–120°C) for cyclization .

Advanced: What analytical techniques validate the structural integrity of imidazo[4,5-c]pyridine derivatives?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and functional group presence.
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks.
  • High-resolution mass spectrometry (HRMS) : Verifies molecular weight and purity .

Biological: What methodologies assess the immunomodulatory activity of spinacin analogs?

  • In vitro assays : Flow cytometry to quantify apoptosis in cancer cell lines (e.g., dose-dependent viability reduction at >10 µM).
  • Electrophoresis : Analyzes protein interactions (e.g., nitric oxide modulation in vascular studies).
  • Enzyme-linked immunosorbent assays (ELISA) : Measures cytokine levels to evaluate immune response modulation .

Advanced: How do substituents like trifluoromethyl groups influence pharmacokinetics?

Trifluoromethyl (-CF3_3) groups enhance:

  • Lipophilicity : Improves membrane permeability (logP increases by ~1.5 units).
  • Metabolic stability : Reduces oxidative degradation via cytochrome P450 enzymes.
  • Binding affinity : Strengthens hydrophobic interactions with target receptors (e.g., kinase inhibition) .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Validate activity thresholds (e.g., IC50_{50} values) using standardized cell lines.
  • Structural analogs : Compare substituent effects (e.g., chloro vs. bromo derivatives) to isolate pharmacophore contributions.
  • Computational modeling : Molecular docking studies to predict binding modes and explain potency variations .

Basic: What functionalization strategies are used to modify the carboxylic acid moiety?

  • Esterification : Methanol/H2_2SO4_4 to form methyl esters for improved solubility.
  • Amide coupling : Carbodiimide-mediated reactions (e.g., EDC/HOBt) with amines.
  • Reduction : Lithium aluminum hydride (LiAlH4_4) converts the acid to a primary alcohol .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent selection : Transition from DMSO (toxic) to acetonitrile or ethanol for safer large-scale use.
  • Byproduct management : Optimize quenching steps (e.g., aqueous workup) to remove unreacted halides.
  • Yield reproducibility : Statistical design of experiments (DoE) to identify critical process parameters .

Biological: What mechanisms explain the dual activity in neurological and oncological targets?

  • Receptor cross-talk : Modulation of G-protein-coupled receptors (GPCRs) and tyrosine kinases.
  • Redox modulation : The carboxylic acid group may chelate metal ions (e.g., Fe2+^{2+}) involved in reactive oxygen species (ROS) signaling.
  • Epigenetic effects : Histone deacetylase (HDAC) inhibition observed in structural analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.